molecular formula C11H6N2O4 B12907963 cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile CAS No. 40954-70-9

cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile

Cat. No.: B12907963
CAS No.: 40954-70-9
M. Wt: 230.18 g/mol
InChI Key: PACITJPDWOXPSA-SOFGYWHQSA-N
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Description

(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile is an organic compound that features both furan and nitrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile typically involves the condensation of furan derivatives with nitrofuran derivatives under specific conditions. One common method might involve the use of a base to deprotonate the furan ring, followed by a nucleophilic attack on the nitrofuran derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential antimicrobial or anticancer properties due to the presence of nitrofuran.

    Medicine: Investigated for use in drug development.

    Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with cellular components, leading to the disruption of cellular processes. The nitrofuran moiety is known to form reactive intermediates that can damage DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Furylacrylonitrile: Lacks the nitrofuran moiety.

    5-Nitro-2-furancarboxaldehyde: Contains the nitrofuran moiety but lacks the acrylonitrile group.

Uniqueness

(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile is unique due to the combination of both furan and nitrofuran moieties, which can impart distinct chemical and biological properties.

Properties

CAS No.

40954-70-9

Molecular Formula

C11H6N2O4

Molecular Weight

230.18 g/mol

IUPAC Name

(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile

InChI

InChI=1S/C11H6N2O4/c12-7-8(10-2-1-5-16-10)6-9-3-4-11(17-9)13(14)15/h1-6H/b8-6+

InChI Key

PACITJPDWOXPSA-SOFGYWHQSA-N

Isomeric SMILES

C1=COC(=C1)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N

Origin of Product

United States

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